![molecular formula C9H11NO3S B15328336 2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a complex organic compound that features a benzoxathiine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzene derivative, the introduction of sulfur and oxygen atoms can be achieved through reactions with sulfur-containing reagents and oxidizing agents. The aminomethyl group can be introduced via reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur or other atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxathiine derivatives and related heterocyclic compounds with sulfur and oxygen atoms in their ring structures. Examples include:
- 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione analogs with different substituents on the benzene ring.
- Benzothiazoles and benzoxazoles, which share structural similarities but differ in the specific arrangement of atoms.
Uniqueness
What sets 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methanamine |
InChI |
InChI=1S/C9H11NO3S/c10-5-7-6-14(11,12)9-4-2-1-3-8(9)13-7/h1-4,7H,5-6,10H2 |
InChIキー |
IQZDAXFQNLBYPP-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2S1(=O)=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


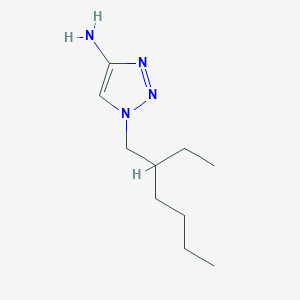
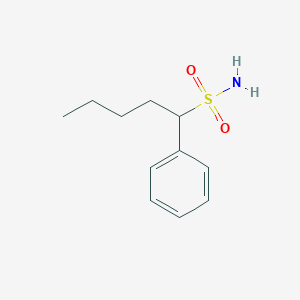
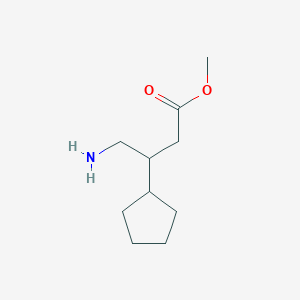
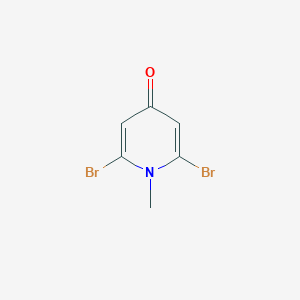

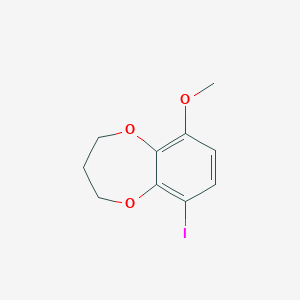

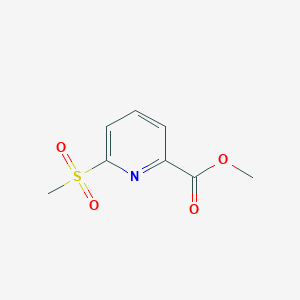
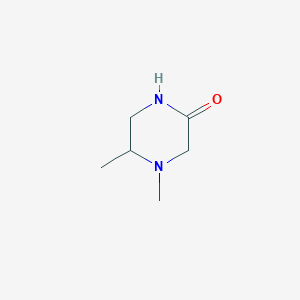
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
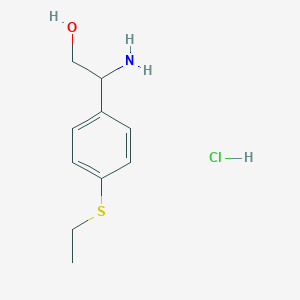

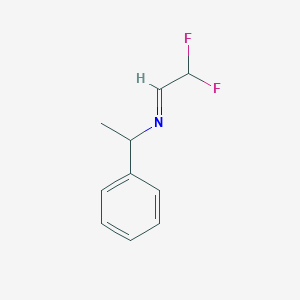
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
